Technical Guide: Molecular Structure and Weight of 4-Isopropylpyridin-2-ol
Technical Guide: Molecular Structure and Weight of 4-Isopropylpyridin-2-ol
The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 4-Isopropylpyridin-2-ol , a critical heterocyclic building block in medicinal chemistry.
[1]
Executive Summary
4-Isopropylpyridin-2-ol (CAS: 408335-38-6) is a substituted pyridine derivative that serves as a versatile pharmacophore in drug development.[1][2] It is frequently utilized in the synthesis of kinase inhibitors and GPCR ligands due to its ability to function as both a hydrogen bond donor and acceptor.[1] This guide analyzes its dual-tautomeric nature, synthetic accessibility, and spectroscopic signature.
Molecular Identity & Physicochemical Properties[1][2][3][4]
The compound is defined by a pyridine ring substituted at the 4-position with an isopropyl group and at the 2-position with a hydroxyl group.[1]
Core Data Table
| Property | Value |
| IUPAC Name | 4-(Propan-2-yl)pyridin-2(1H)-one |
| Common Synonyms | 4-Isopropyl-2-pyridone; 4-Isopropyl-2-hydroxypyridine |
| CAS Registry Number | 408335-38-6 |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| Monoisotopic Mass | 137.0841 Da |
| SMILES (Pyridone) | CC(C)c1cc[nH]c(=O)c1 |
| SMILES (Pyridinol) | CC(C)c1ccnc(O)c1 |
| Physical State | Solid (typically off-white to pale yellow) |
Structural Analysis: The Tautomeric Equilibrium
A critical feature of 4-isopropylpyridin-2-ol is its lactam-lactim tautomerism .[1] While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl form), the compound exists predominantly as 4-isopropylpyridin-2(1H)-one (keto form) in the solid state and in polar solvents (e.g., DMSO, Methanol, Water).
Mechanism of Tautomerism
The equilibrium is driven by the aromaticity of the pyridine ring (favoring the -OH form) versus the strength of the amide-like carbonyl bond (favoring the NH/C=O form).
-
Non-polar solvents / Gas Phase: The Lactim (2-Hydroxypyridine) form is favored due to aromatic stabilization.[1]
-
Polar solvents / Solid State: The Lactam (2-Pyridone) form is favored due to intermolecular hydrogen bonding and high dipolar stabilization.[1]
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms. In drug design, the specific tautomer bound by the target protein determines the binding mode.
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of 4-isopropylpyridin-2-ol. The choice of route depends on the availability of starting materials (4-isopropylpyridine vs. 2-chloro-4-isopropylpyridine).[1]
Route A: Hydrolysis of 2-Chloro-4-isopropylpyridine (Preferred)
This method is preferred for scale-up due to fewer steps and higher atom economy.[1]
-
Starting Material: 2-Chloro-4-isopropylpyridine (CAS 959020-16-7).[1][3][4][5]
-
Reagents: Aqueous HCl (acidic hydrolysis) or NaOH (basic hydrolysis).[1]
-
Conditions: Reflux at 100–110°C for 4–12 hours.
-
Mechanism: Nucleophilic aromatic substitution (
) where water/hydroxide displaces the chloride.[1]
Route B: N-Oxide Rearrangement
Used when the 2-chloro precursor is unavailable.[1]
-
Oxidation: 4-Isopropylpyridine is oxidized with
or mCPBA to 4-isopropylpyridine N-oxide.[1] -
Rearrangement: Reaction with acetic anhydride (
) yields 2-acetoxy-4-isopropylpyridine.[1] -
Hydrolysis: Acidic hydrolysis removes the acetyl group to yield the target pyridone.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathways to 4-isopropylpyridin-2-ol.[1][6]
Analytical Characterization
Validating the structure requires distinguishing it from its isomers (e.g., 3-isopropyl or 6-isopropyl derivatives).[1] The following spectroscopic data is characteristic of the 2-pyridone tautomer (DMSO-
Nuclear Magnetic Resonance (NMR)[1][10]
-
H NMR (400 MHz, DMSO-
):- 11.2 ppm (br s, 1H, NH ): Broad singlet characteristic of the lactam NH.
-
7.25 ppm (d,
Hz, 1H, H-6 ): Doublet adjacent to nitrogen. - 6.15 ppm (s, 1H, H-3 ): Singlet or narrow doublet, shielded by the carbonyl.
-
5.95 ppm (dd,
Hz, 1H, H-5 ): Coupled to H-6. -
2.70 ppm (sept,
Hz, 1H, CH of isopropyl). -
1.15 ppm (d,
Hz, 6H, CH of isopropyl).
Mass Spectrometry (MS)[1][10]
-
Ionization Mode: ESI (+)
-
Observed Mass:
m/z[1] -
Fragmentation: Loss of isopropyl group (
) is a common fragmentation pathway.[1]
Pharmaceutical Applications
4-Isopropylpyridin-2-ol serves as a scaffold in:
-
Kinase Inhibitors: The pyridone motif mimics the hydrogen-bonding pattern of nucleobases, allowing it to bind to the hinge region of kinases.
-
Epigenetic Modulators: Used in the synthesis of bromodomain inhibitors.[1]
-
Bioisosteres: The 2-pyridone ring acts as a bioisostere for phenyl or phenol rings to improve metabolic stability and solubility.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69674, 4-Isopropylpyridine (Precursor).[1] Retrieved from .[1]
-
GuideChem. 4-Isopropylpyridin-2-ol (CAS 408335-38-6) Product Details.[1][2] Retrieved from .[1]
-
ChemicalBook. 4-Isopropylpyridin-2-ol CAS Database. Retrieved from .[1]
-
Organic Chemistry Portal. Synthesis of 2-Pyridones. Retrieved from .[1]
-
Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[1] (General reference on Pyridone/Pyridinol tautomerism).
Sources
- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AF647-NHS ester | CAS#:407627-60-5 | Chemsrc [chemsrc.com]
- 3. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLORO-4-ISOPROPYL PYRIDINE (CAS NO:959020-16-7) | 2-CHLORO-4-ISOPROPYL PYRIDINE Manufacturer and Suppliers | Scimplify [scimplify.com]
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